molecular formula C13H11N5O2 B2568040 4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid CAS No. 361986-42-7

4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid

Cat. No.: B2568040
CAS No.: 361986-42-7
M. Wt: 269.264
InChI Key: KTMOOROIUKZURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a para-aminobenzoic acid moiety at the 4-position. The benzoic acid group enhances solubility and facilitates hydrogen bonding interactions with biological targets, while the pyrazolo[3,4-d]pyrimidine core provides a planar structure conducive to binding ATP pockets in enzymes .

Properties

IUPAC Name

4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(3-5-9)13(19)20/h2-7H,1H3,(H,19,20)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOOROIUKZURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by its functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-amino-1-methylpyrazole with 2,4-dichloropyrimidine under reflux conditions can yield the desired pyrazolo[3,4-d]pyrimidine intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable anti-inflammatory effects. A study highlighted the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives that demonstrated lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. The compounds were assessed for their ability to inhibit carrageenan-induced edema in animal models, showing promise as safer alternatives for treating inflammatory conditions .

Anticancer Activity

The anticancer potential of 4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid has been explored through various studies:

  • Cell Line Studies : In vitro tests on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed significant cytotoxic effects. The IC50 values were reported as follows:
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0
    These findings suggest that the compound may act by modulating signaling pathways involved in cell proliferation and survival .
  • Mechanism of Action : The compound appears to inhibit tumor cell growth through various mechanisms, potentially involving the modulation of pro-apoptotic and anti-apoptotic factors .

Antimicrobial Properties

Emerging studies have indicated that certain pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. The structural features of these compounds contribute to their effectiveness in inhibiting microbial growth .

Case Studies and Research Findings

Several key studies have documented the pharmacological potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Synthesis and Evaluation : A comprehensive study synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. The results indicated that some compounds exhibited promising anti-inflammatory and anticancer properties while maintaining lower toxicity profiles compared to established drugs .
  • Pharmacological Screening : In another investigation, a series of synthesized compounds were screened for their anti-inflammatory effects using animal models. The results demonstrated significant reductions in inflammation markers compared to control groups .

Mechanism of Action

The mechanism of action of 4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes and the subsequent inhibition of cell proliferation.

Comparison with Similar Compounds

Positional Isomers: Meta-Substituted Benzoic Acid Derivative

Compound: 3-[(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid (CAS 361986-58-5)

  • Structural Difference: The amino group is attached to the benzoic acid at the meta position instead of the para position.
  • Molecular Formula : C₁₃H₁₁N₅O₂ (molar mass 269.26) .
  • It is listed as discontinued by CymitQuimica, limiting further evaluation .

Substitution at the 1-Position of Pyrazolo[3,4-d]pyrimidine

Compound: 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid

  • Structural Difference : A phenyl group replaces the methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core.
  • Synthesis : Prepared via nucleophilic aromatic substitution .
  • Biological Relevance: The bulkier phenyl group may enhance hydrophobic interactions with target proteins, though this could compromise solubility. No specific activity data are reported, but similar phenyl-substituted analogs are explored in anticancer research .

Urea-Linked Derivatives for Pan-RAF Inhibition

Compounds :

  • 1u : 1-(3-Chlorophenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea
  • 1v : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea
  • Structural Difference : Urea linker replaces the benzoic acid, with aryl groups (e.g., chlorophenyl, trifluoromethylphenyl) attached.
  • Activity: Demonstrated potent pan-RAF inhibition (IC₅₀ = 1–10 nM) and antiproliferative effects in melanoma (A375) and colon cancer (HT-29) cell lines .
  • Key Insight : The urea moiety and aryl substitutions improve target engagement but eliminate the solubility advantages of the benzoic acid group .

Phosphodiesterase Inhibitor with Extended Substituents

Compound: PDEi5 (4-(3-Ethyl-4-((4-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)benzoic acid)

  • Structural Difference: Ethyl and 4-fluorobenzylamino groups at positions 3 and 4 of the pyrazolo[3,4-d]pyrimidine core; benzoic acid at position 5.
  • Activity : Exhibited potent inhibition of Cryptosporidium parvum phosphodiesterase (IC₅₀ < 100 nM) and oral efficacy in murine models .
  • Key Insight : The additional substituents enhance target specificity and metabolic stability, highlighting the importance of substitution patterns for parasitic applications .

Comparative Data Table

Compound Name Core Substituents Functional Groups Biological Activity (IC₅₀) Key Reference
Target Compound 1-Methyl 4-Aminobenzoic acid N/A (Theoretical kinase inhibition)
3-[(1-Methyl-...)benzoic acid (meta isomer) 1-Methyl 3-Aminobenzoic acid N/A
1u (Urea derivative) 1-Methyl Urea, 3-chlorophenyl Pan-RAF inhibition (1–10 nM)
PDEi5 1-Methyl, 3-Ethyl, 4-Fluorobenzyl 6-Benzoic acid Cryptosporidium PDE inhibition

Key Findings and Implications

  • Substitution Position : Para-substituted benzoic acid derivatives (target compound) likely offer better solubility and hydrogen bonding than meta isomers .
  • Functional Group Trade-offs : Urea derivatives (e.g., 1u, 1v) excel in kinase inhibition but lack the solubility of carboxylic acid-containing analogs .
  • Multi-Substituted Analogs : Compounds like PDEi5 demonstrate that strategic additions (e.g., ethyl, fluorobenzyl) can enhance target specificity without compromising oral bioavailability .

Biological Activity

4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

C13H12N6O2\text{C}_{13}\text{H}_{12}\text{N}_6\text{O}_2

This indicates a complex arrangement that includes a pyrazolo[3,4-d]pyrimidine moiety linked to a benzoic acid group. The presence of the pyrazolo ring is significant as it is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable cytotoxicity. For example:

Cell LineIC50 Value (µM)Reference
MCF-75.85
A5493.0
HeLa28.3 ± 5.1

These values indicate that the compound has comparable efficacy to established chemotherapeutics like doxorubicin and 5-fluorouracil.

The mechanisms underlying the anticancer effects of this compound include:

  • EGFR Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in several cancers. Inhibition of EGFR leads to reduced cell proliferation and survival in tumor cells .
  • Induction of Apoptosis : The compound has been shown to increase caspase-3 levels significantly, indicating an induction of apoptosis in cancer cells .
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on Pyrazolo Ring : Variations in substituents on the pyrazolo ring can enhance or diminish activity against specific cancer types.
  • Benzoic Acid Moiety : Altering the functional groups on the benzoic acid portion can affect solubility and binding affinity to target proteins.

Case Studies

Several case studies have documented the successful application of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls .
  • In Vivo Models : Animal studies indicated that compounds similar to this derivative could reduce tumor size significantly when administered at appropriate doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.